4-Cyanothiazole

Beschreibung

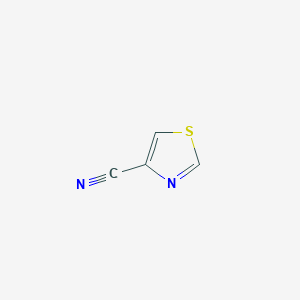

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAFRZGWUVQUKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027401 | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-15-9 | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyanothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYANOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F11233V4YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYANOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5829 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Cyanothiazole: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanothiazole, a key heterocyclic nitrile, serves as a vital building block in organic synthesis, most notably in the production of the broad-spectrum anthelmintic and fungicide, thiabendazole. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of 4-cyanothiazole. It further delves into its spectroscopic characterization, applications in drug discovery, and relevant experimental protocols.

Chemical Structure and Identification

4-Cyanothiazole, with the IUPAC name 1,3-thiazole-4-carbonitrile, is a five-membered aromatic heterocycle containing a sulfur and a nitrogen atom, with a nitrile group substituted at the 4-position.

Chemical Structure:

Figure 1: 2D Chemical Structure of 4-Cyanothiazole.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1452-15-9[1][2] |

| Molecular Formula | C4H2N2S[1][2] |

| IUPAC Name | 1,3-thiazole-4-carbonitrile[1] |

| Synonyms | 4-Thiazolecarbonitrile, Thiazole-4-carbonitrile |

| Molecular Weight | 110.14 g/mol [1] |

| Canonical SMILES | C1=C(N=CS1)C#N[1] |

| InChI | InChI=1S/C4H2N2S/c5-1-4-2-7-3-6-4/h2-3H[1] |

Physicochemical Properties

4-Cyanothiazole is a solid at room temperature with a characteristic odor. Its physicochemical properties are summarized in the table below.

Table 2: Physicochemical Properties of 4-Cyanothiazole

| Property | Value | Reference |

| Melting Point | 60-61 °C | [2] |

| Boiling Point | 235.3 °C at 760 mmHg | [2] |

| Density | 1.33 g/cm³ | [2] |

| Flash Point | 96.1 °C | [2] |

| Vapor Pressure | 0.0505 mmHg at 25°C | [2] |

| Refractive Index | 1.574 | [2] |

| LogP | 1.01478 | [2] |

| Storage Temperature | Sealed in dry, Room Temperature | [2] |

Synthesis of 4-Cyanothiazole

Several synthetic routes to 4-cyanothiazole have been reported. Two key methods are detailed below.

Synthesis from β,β-dichloro-α-aminoacrylonitrile

A one-step synthesis involves the reaction of β,β-dichloro-α-aminoacrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]

Figure 2: Synthesis of 4-Cyanothiazole Workflow.

Experimental Protocol:

A detailed experimental protocol for this synthesis is described in U.S. Patent 4,010,173A.[3] The general procedure involves charging a round-bottom flask with β,β-dichloro-α-aminoacrylonitrile, a thioformamide (such as thioacetamide), and an acidic catalyst like p-toluenesulfonic acid monohydrate in a suitable solvent like acetonitrile.[3] The reaction mixture is then heated for several hours.[3] After cooling, the product can be isolated and purified by recrystallization from a solvent such as hexane.[3]

Synthesis from 4-Methylthiazole

Another manufacturing method involves the vapor-phase reaction of 4-methylthiazole with air and ammonia over a catalyst.

Spectroscopic Characterization

The structural elucidation of 4-cyanothiazole is confirmed through various spectroscopic techniques.

Table 3: Spectroscopic Data for 4-Cyanothiazole

| Technique | Data |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| FT-IR (cm⁻¹) | C-H stretching vibrations (thiazole ring): ~3100-3000 cm⁻¹ (aromatic), Nitrile (C≡N) stretching: ~2230 cm⁻¹, C=C and C=N stretching (aromatic ring): ~1600-1400 cm⁻¹. |

| Mass Spectrometry | Exact Mass: 109.99386925 Da.[1] Common adducts include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. |

Experimental Protocols for Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 4-cyanothiazole would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer. For ¹H NMR, chemical shifts, integration, and coupling constants would be recorded. For ¹³C NMR, a proton-decoupled spectrum would be obtained to determine the chemical shifts of the carbon atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum can be obtained using a KBr pellet or by attenuated total reflectance (ATR). The spectrum would be recorded over the range of 4000-400 cm⁻¹ to identify the characteristic vibrational frequencies of the functional groups.

-

Mass Spectrometry (MS): Mass spectral data can be acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI). The resulting mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[4] 4-Cyanothiazole and its derivatives are of particular interest due to the versatile chemistry of the nitrile group.

Intermediate for Thiabendazole Synthesis

The primary industrial use of 4-cyanothiazole is as a key intermediate in the synthesis of thiabendazole, a widely used anthelmintic and fungicide.[3] The synthesis involves the reaction of 4-cyanothiazole with o-phenylenediamine.

Figure 3: Role of 4-Cyanothiazole in Thiabendazole Synthesis.

Thiazole Derivatives in Cancer Research

Thiazole derivatives have shown promise as anticancer agents by targeting various signaling pathways. While specific pathways for 4-cyanothiazole are not extensively documented, related thiazole-containing compounds have been shown to modulate pathways involved in cell proliferation and survival. For instance, some benzothiazole derivatives have been found to induce apoptosis in cancer cells through the modulation of the NF-κB signaling pathway.

Illustrative Signaling Pathway (Based on Benzothiazole Derivatives):

Figure 4: Simplified NF-κB Signaling Pathway Targeted by some Benzothiazole Derivatives.

Safety and Handling

4-Cyanothiazole is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 4: GHS Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Conclusion

4-Cyanothiazole is a valuable heterocyclic compound with a well-defined chemical structure and a range of established synthetic methods. Its primary importance lies in its role as a precursor to thiabendazole. While the biological activities of the broader class of thiazole derivatives are well-documented, further research into the specific mechanisms of action and signaling pathways modulated by 4-cyanothiazole itself could unveil new therapeutic opportunities. This guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

An In-depth Technical Guide to 4-Cyanothiazole (CAS Number: 1452-15-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanothiazole, with the CAS number 1452-15-9, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic properties and versatile reactivity make it a valuable intermediate in the synthesis of a range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of 4-cyanothiazole, including its chemical and physical properties, detailed synthesis protocols, spectral data, key reactions, and its significant applications in drug discovery and development.

Physicochemical Properties

4-Cyanothiazole is a solid at room temperature with a characteristic odor. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1452-15-9 | [1][2] |

| Molecular Formula | C₄H₂N₂S | [1][2] |

| Molecular Weight | 110.14 g/mol | [1] |

| IUPAC Name | 1,3-thiazole-4-carbonitrile | [1] |

| Synonyms | 4-Thiazolecarbonitrile, Thiazole-4-carbonitrile | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 55-61 °C | [3] |

| Boiling Point | 235.3 °C at 760 mmHg | [2] |

| Density | 1.393 g/cm³ (estimate) | [2] |

| Flash Point | 96.1 °C | [2] |

| Solubility | Soluble in organic solvents such as acetone and acetonitrile. | [3] |

Spectroscopic Data

The structural elucidation of 4-cyanothiazole is confirmed through various spectroscopic techniques. The characteristic spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~8.9 | s | H-2 proton of the thiazole ring. |

| ¹H | ~8.5 | s | H-5 proton of the thiazole ring. |

| ¹³C | ~155 | C-2 | |

| ¹³C | ~125 | C-4 | Carbon bearing the cyano group. |

| ¹³C | ~145 | C-5 | |

| ¹³C | ~114 | CN | Cyano group carbon. |

Infrared (IR) Spectroscopy

The IR spectrum of 4-cyanothiazole exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3100 | C-H stretching (aromatic) | Medium |

| ~2230 | C≡N stretching (nitrile) | Strong |

| ~1500-1600 | C=C and C=N stretching (thiazole ring) | Medium-Strong |

| Below 1000 | C-H bending and ring vibrations | Medium-Strong |

Mass Spectrometry (MS)

Electron impact mass spectrometry of 4-cyanothiazole would be expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Proposed Fragment | Notes |

| 110 | [M]⁺ | Molecular ion |

| 83 | [M - HCN]⁺ | Loss of hydrogen cyanide |

| 57 | [C₃H₃S]⁺ or [C₂HN₂]⁺ | Further fragmentation |

Synthesis of 4-Cyanothiazole

Several synthetic routes to 4-cyanothiazole have been reported. The following are detailed experimental protocols for two common methods.

One-Step Synthesis from β,β-dichloro-α-aminoacrylonitrile

This method provides a direct and efficient route to 4-cyanothiazole.[3]

Experimental Protocol:

-

To a round-bottom flask, add thioformamide (0.16 mol), β,β-dichloro-α-aminoacrylonitrile (0.08 mol), and p-toluenesulfonic acid monohydrate (0.004 mol).

-

Add acetone (300 mL) to the flask to dissolve the reactants, forming a yellow solution.

-

Heat the solution at reflux with magnetic stirring for three hours. A yellow precipitate will form as the reaction progresses.

-

After the heating period, cool the reaction mixture to room temperature.

-

Filter the solution to remove any solid byproducts.

-

Concentrate the clear yellow filtrate under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting residue from hexane to yield 4-cyanothiazole as white crystals.

Synthesis from Thiazole-4-carboxamide

This method involves the dehydration of a primary amide to the corresponding nitrile.

Experimental Protocol:

-

Charge a 1 L open reactor with thiazole-4-carboxamide (500 g).

-

Start the stirrer at approximately 600 rpm.

-

Continuously vent ammonia gas (with a controlled water content) from the bottom of the reactor at a flow rate of 100 g/min .

-

Maintain the reaction at the desired temperature for a specified time (TC and TA, respectively, as per the specific optimization parameters).

-

After the reaction is complete, stop the flow of ammonia.

-

The crude 4-cyanothiazole can be purified by techniques such as recrystallization or column chromatography.

Key Reactions and Applications in Drug Development

4-Cyanothiazole is a versatile intermediate, primarily utilized for the construction of more complex molecular architectures in drug discovery.

Synthesis of Thiabendazole

4-Cyanothiazole serves as a key precursor in the synthesis of the broad-spectrum anthelmintic and fungicide, Thiabendazole.[3] The synthesis involves the reaction of 4-cyanothiazole with an appropriate o-phenylenediamine derivative.

Intermediate in the Synthesis of Febuxostat

Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout, is synthesized using intermediates derived from the 4-cyanothiazole scaffold. While 4-cyanothiazole itself is not the direct starting material in all reported syntheses, the closely related 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid is the final active pharmaceutical ingredient, highlighting the importance of the cyanothiazole moiety.

Potential Role in Xanthine Oxidase Inhibition

The thiazole nucleus is a recognized scaffold in the design of enzyme inhibitors. Derivatives of thiazole have been investigated as inhibitors of xanthine oxidase, the enzyme responsible for the production of uric acid. The cyano group of 4-cyanothiazole can act as a hydrogen bond acceptor, potentially interacting with key residues in the active site of enzymes like xanthine oxidase. This makes 4-cyanothiazole and its derivatives interesting candidates for the development of novel treatments for gout and other conditions related to hyperuricemia.

Safety and Handling

4-Cyanothiazole is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

It is recommended to handle 4-cyanothiazole in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Cyanothiazole is a valuable and versatile building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its straightforward synthesis and the reactivity of its cyano and thiazole functionalities provide a platform for the creation of diverse and complex molecules. The established role of 4-cyanothiazole as an intermediate in the synthesis of Thiabendazole and the structural relevance of the cyanothiazole core in drugs like Febuxostat underscore its importance to the drug development community. Further exploration of its derivatives may lead to the discovery of new therapeutic agents targeting a range of biological pathways.

References

Physical and chemical properties of 4-Cyanothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanothiazole is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrile group at the 4th position. This molecule serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.[1] Its utility stems from the reactivity of both the thiazole ring and the cyano group, allowing for a variety of chemical transformations. This technical guide provides a detailed overview of the physical and chemical properties of 4-Cyanothiazole, including experimental protocols for its characterization and synthesis, and a discussion of its reactivity and potential applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Cyanothiazole is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂N₂S | [1] |

| Molecular Weight | 110.14 g/mol | [1] |

| CAS Number | 1452-15-9 | [2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 60-61 °C | [2] |

| Boiling Point | 235.3 ± 13.0 °C at 760 mmHg | [2] |

| Density | 1.3 ± 0.1 g/cm³ | [2] |

| Flash Point | 96.1 ± 19.8 °C | [2] |

| Solubility | Soluble in organic solvents like acetone and acetonitrile. | [3] |

| Vapor Pressure | 0.1 ± 0.5 mmHg at 25°C | [2] |

Table 1: Physical and Chemical Properties of 4-Cyanothiazole

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR (CDCl₃) | δ (ppm): ~8.9 (s, 1H, H-2), ~8.4 (s, 1H, H-5). The exact chemical shifts may vary depending on the solvent and concentration. |

| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C-2), ~145 (C-4), ~120 (C-5), ~115 (CN). The chemical shifts are approximate and can be influenced by the experimental conditions. |

| FT-IR (KBr) | ν (cm⁻¹): ~2230 (C≡N stretching), ~1500-1600 (C=C and C=N stretching of the thiazole ring). |

| Mass Spectrometry (EI) | m/z (%): 110 (M⁺, 100), fragmentation pattern would show loss of HCN and other characteristic fragments of the thiazole ring. |

Table 2: Spectroscopic Data for 4-Cyanothiazole

Experimental Protocols

Synthesis of 4-Cyanothiazole

Two common methods for the synthesis of 4-Cyanothiazole are detailed below.

Method 1: From Thiazole-4-carboxamide [4]

This method involves the dehydration of thiazole-4-carboxamide.

-

Materials: Thiazole-4-carboxamide, Phosphorus pentoxide (P₂O₅) or other dehydrating agents (e.g., trifluoroacetic anhydride), sand, inert solvent (e.g., dry toluene).

-

Procedure:

-

In a round-bottom flask, thoroughly mix thiazole-4-carboxamide with an equal weight of sand.

-

Add a dehydrating agent (e.g., 1.5 equivalents of P₂O₅).

-

Heat the mixture under vacuum (or with gentle heating under an inert atmosphere).

-

The product, 4-Cyanothiazole, will sublime and can be collected on a cold finger or the cooler parts of the apparatus.

-

Purify the collected solid by recrystallization from a suitable solvent like hexane.

-

Method 2: From β,β-dichloro-α-amino-acrylonitrile [3]

This one-step synthesis involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.[3]

-

Materials: β,β-dichloro-α-amino-acrylonitrile, Thioformamide, Acidic catalyst (e.g., p-toluenesulfonic acid), Polar organic solvent (e.g., acetone or acetonitrile).

-

Procedure:

-

Dissolve β,β-dichloro-α-amino-acrylonitrile and a molar excess of thioformamide in acetone in a round-bottom flask equipped with a reflux condenser.[3]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture at reflux for 3-5 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove any solids.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by recrystallization from hexane to obtain 4-Cyanothiazole as white crystals.[3]

-

Caption: Synthetic routes to 4-Cyanothiazole.

Characterization Protocols

Melting Point Determination

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Place a small amount of dry, powdered 4-Cyanothiazole into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample at a rate of 10-20 °C/minute initially.

-

Observe the approximate melting point and then repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/minute) when the temperature is within 15-20 °C of the approximate melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid. For pure 4-Cyanothiazole, this range should be narrow.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of 4-Cyanothiazole in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 10-12 ppm, sufficient number of scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, a larger number of scans will be required compared to ¹H NMR.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrument: FT-IR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of 4-Cyanothiazole with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Instrument: Mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce a small amount of the sample directly into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

Caption: Workflow for the characterization of 4-Cyanothiazole.

Chemical Reactivity

The chemical reactivity of 4-Cyanothiazole is dictated by the interplay of the electron-withdrawing cyano group and the aromatic thiazole ring.

Reactions of the Cyano Group

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid (thiazole-4-carboxylic acid) under acidic or basic conditions.

-

Protocol (Acidic Hydrolysis): Reflux 4-Cyanothiazole with an aqueous solution of a strong acid (e.g., 6M HCl) for several hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

-

-

Reduction: The nitrile group can be reduced to a primary amine (4-(aminomethyl)thiazole) using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Protocol (with LiAlH₄): In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ in dry diethyl ether or tetrahydrofuran (THF). Cool the suspension in an ice bath and add a solution of 4-Cyanothiazole in the same solvent dropwise. After the addition, allow the mixture to stir at room temperature. Carefully quench the reaction with water and aqueous sodium hydroxide. Filter the mixture and extract the aqueous layer with an organic solvent.

-

Reactions of the Thiazole Ring

-

Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene due to the presence of the electronegative nitrogen and sulfur atoms. The electron-withdrawing cyano group further deactivates the ring. However, under forcing conditions, substitution may occur, likely at the C5 position.

-

Nucleophilic Aromatic Substitution: The thiazole ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups. The cyano group at the C4 position enhances the electrophilicity of the ring.

-

Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the C2 position of the thiazole ring.

Caption: Reactivity map of 4-Cyanothiazole.

Applications in Drug Discovery and Development

Thiazole-containing compounds are prevalent in medicinal chemistry, exhibiting a wide range of biological activities.[5][6] 4-Cyanothiazole serves as a key intermediate in the synthesis of various pharmaceutical agents. For instance, it is a precursor for the synthesis of Thiabendazole, an antiparasitic agent.[1] The cyano group can be transformed into other functional groups, such as amides, amines, and tetrazoles, which are common pharmacophores in drug molecules. The thiazole scaffold itself is known to interact with various biological targets. Researchers can utilize 4-Cyanothiazole to synthesize libraries of novel compounds for screening against different diseases.

Safety Information

4-Cyanothiazole is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid:

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor.

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Conclusion

4-Cyanothiazole is a versatile and important heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its diverse reactivity, make it a valuable tool for researchers and drug development professionals. This guide provides a foundational understanding of this compound, offering detailed protocols and a summary of its key characteristics to facilitate its safe and effective use in the laboratory.

References

- 1. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Cyanothiazole | CAS#:1452-15-9 | Chemsrc [chemsrc.com]

- 3. US4010173A - Synthesis of 4-cyanothiazoles - Google Patents [patents.google.com]

- 4. 4-CYANOTHIAZOLE | 1452-15-9 [chemicalbook.com]

- 5. Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to 4-Cyanothiazole: Molecular Properties and Identification

This technical guide provides essential information regarding the molecular weight and chemical formula of 4-Cyanothiazole, a heterocyclic nitrile of interest to researchers and professionals in drug development and chemical synthesis. The data is presented in a clear, tabular format for ease of reference.

Core Molecular Data

4-Cyanothiazole, also known by its IUPAC name 1,3-thiazole-4-carbonitrile, is a small molecule containing a thiazole ring substituted with a nitrile group.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C4H2N2S | [1][2][3] |

| Molecular Weight | 110.14 g/mol | [1][2] |

| Exact Mass | 109.993869 Da | [1] |

| CAS Number | 1452-15-9 | [1] |

| IUPAC Name | 1,3-thiazole-4-carbonitrile | [1] |

Chemical Identification and Structure

The unique identification of 4-Cyanothiazole is crucial for experimental and regulatory purposes. The following diagram illustrates the key identifiers and the molecular formula, providing a logical relationship between these core pieces of information.

Figure 1: Key identifiers for 4-Cyanothiazole.

This guide serves as a foundational reference for professionals requiring accurate and readily accessible data on 4-Cyanothiazole. No experimental protocols are detailed as this document focuses on the core chemical properties derived from established chemical databases.

References

Spectroscopic Profile of 4-Cyanothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Cyanothiazole (also known as 4-thiazolecarbonitrile), a key intermediate in pharmaceutical synthesis. The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-Cyanothiazole.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.1 | Singlet | - | H-2 |

| ~8.5 | Singlet | - | H-5 |

Note: Predicted values based on analysis of similar thiazole derivatives. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C-2 |

| ~140 | C-5 |

| ~130 | C-4 |

| ~115 | -C≡N |

Note: Predicted values based on typical chemical shifts for thiazole and nitrile carbons.[1][2]

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium-Weak | Aromatic C-H stretch |

| ~2230 | Strong | C≡N (Nitrile) stretch |

| ~1500-1600 | Medium | C=C and C=N ring stretching |

| ~1300-1400 | Medium | Ring stretching |

| ~800-900 | Strong | C-H out-of-plane bending |

Note: Predicted values based on characteristic IR absorption frequencies for aromatic nitriles and thiazole rings.[3][4]

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 110 | High | [M]⁺ (Molecular Ion) |

| 83 | Medium | [M - HCN]⁺ |

| 57 | Medium | [C₃H₃N]⁺ or [C₂HNS]⁺ fragments |

Note: Predicted fragmentation pattern based on the principles of mass spectrometry.[5][6][7][8][9] The molecular ion is expected to be prominent. Fragmentation may involve the loss of hydrogen cyanide (HCN) from the ring.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

A sample of 5-10 mg of 4-Cyanothiazole is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR:

-

Spectra are typically acquired with a 90° pulse width.

-

A sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

Data is processed using Fourier transformation, and the resulting spectrum is phased and baseline-corrected.

-

-

¹³C NMR:

-

Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

The relaxation delay is adjusted to ensure accurate integration if quantitative analysis is needed.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., diamond, ZnSe) of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.[10][11]

-

A background spectrum of the clean, empty crystal is recorded.[10]

-

A small amount of solid 4-Cyanothiazole is placed directly onto the ATR crystal, ensuring good contact.

-

Pressure is applied using the instrument's pressure arm to ensure a uniform and consistent sample path length.[11]

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Measurement Mode: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.[12][13]

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A spectral resolution of 4 cm⁻¹ is generally sufficient.

-

Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

-

A dilute solution of 4-Cyanothiazole is prepared in a volatile solvent such as methanol or acetonitrile.

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from any impurities.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source, such as a Quadrupole, Time-of-Flight (TOF), or Ion Trap analyzer.[14]

-

Ionization Method: Electron Impact (EI) is a common hard ionization technique for small, volatile molecules that provides detailed fragmentation patterns.[8][15] Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used as softer ionization methods to ensure the observation of the molecular ion.[15][16][17]

-

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range appropriate for the molecular weight of 4-Cyanothiazole (110.14 g/mol ) and its expected fragments (e.g., m/z 50-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the m/z values of the fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[15]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 4-Cyanothiazole.

Caption: Spectroscopic Analysis Workflow for 4-Cyanothiazole.

References

- 1. compoundchem.com [compoundchem.com]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. article.sapub.org [article.sapub.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 13. jascoinc.com [jascoinc.com]

- 14. zefsci.com [zefsci.com]

- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry and has played a pivotal role in the development of therapeutics for over a century. From its early discovery in natural products to its synthesis and incorporation into a myriad of drugs, the history of thiazole is a story of chemical innovation and its profound impact on human health. This technical guide provides a comprehensive overview of the key milestones in the discovery and history of thiazole compounds, complete with detailed experimental protocols, quantitative biological data, and visualizations of key pathways and workflows.

A Chronological History of Thiazole Compounds

The journey of thiazole chemistry is marked by several key discoveries that have shaped its trajectory from a laboratory curiosity to a privileged scaffold in drug design.

| Year | Discovery/Milestone | Key Figure(s) | Significance |

| 1887 | First synthesis of the thiazole ring via the Hantzsch thiazole synthesis. | Arthur Hantzsch | Provided a versatile and enduring method for the creation of thiazole derivatives, opening the door for systematic investigation of this new class of compounds. |

| 1935 | Elucidation of the structure of Thiamine (Vitamin B1), revealing the presence of a thiazole ring. | Robert R. Williams | Identified the thiazole moiety as a crucial component of a vital natural product, highlighting its biological importance. |

| 1936 | First chemical synthesis of Thiamine. | Robert R. Williams | Confirmed the structure of Vitamin B1 and demonstrated the feasibility of synthesizing complex, biologically active thiazole-containing molecules. |

| Late 1930s | Development of Sulfathiazole, one of the first broad-spectrum antimicrobial sulfonamide drugs. | Various researchers | Marked the beginning of the era of synthetic thiazole-based drugs and provided a powerful new weapon against bacterial infections before the widespread availability of penicillin.[1] |

| 1945 | Elucidation of the structure of Penicillin, confirming the presence of a fused β-lactam and thiazolidine ring system. | Dorothy Hodgkin | Revealed the unique and strained ring system responsible for penicillin's antibacterial activity and provided a structural basis for the development of semi-synthetic penicillins.[2][3] |

| 1947 | The Cook-Heilbron thiazole synthesis is discovered. | Alan H. Cook and Sir Ian Heilbron | Offered a new route to 5-aminothiazoles, further expanding the synthetic chemist's toolkit for creating diverse thiazole derivatives. |

Foundational Syntheses of the Thiazole Ring

The ability to construct the thiazole ring in the laboratory was a critical step in unlocking its potential. The following sections detail the experimental protocols for two of the most historically significant methods.

The Hantzsch Thiazole Synthesis (1887)

The Hantzsch synthesis is a versatile method for the preparation of thiazole derivatives from α-haloketones and a thioamide. This reaction has been a mainstay of heterocyclic chemistry for over a century due to its reliability and broad substrate scope.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Buchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a stir bar to the vial.

-

Heat the mixture on a hot plate with stirring for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the mixture through a Buchner funnel.

-

Wash the filter cake with water.

-

Spread the collected solid on a tared watch glass and allow it to air dry.

-

Once dry, determine the mass of the product and calculate the percent yield.

The Cook-Heilbron Thiazole Synthesis (1947)

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles from α-aminonitriles and carbon disulfide, dithioacids, or related compounds. This method is particularly useful for accessing a class of thiazoles that are valuable intermediates in further synthetic transformations.

Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole

This protocol describes a representative Cook-Heilbron synthesis.

Materials:

-

Aminoacetonitrile hydrochloride

-

Carbon disulfide

-

Pyridine

-

Ethanol

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Buchner funnel and side-arm flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve aminoacetonitrile hydrochloride (10 mmol) in a mixture of pyridine (20 mL) and ethanol (20 mL).

-

Add carbon disulfide (12 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture at reflux for 4 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into 100 mL of cold water.

-

Collect the precipitated solid by filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 5-amino-2-mercaptothiazole.

Thiazoles in Nature and Early Medicine

The discovery of the thiazole ring in essential natural products and early synthetic drugs solidified its importance in the life sciences.

Thiamine (Vitamin B1)

The structural elucidation and subsequent synthesis of thiamine by Robert R. Williams in the mid-1930s was a landmark achievement.[4] It revealed the presence of a thiazole moiety linked to a pyrimidine ring and was crucial in understanding and preventing the nutritional disease beriberi.

Mechanism of Action of Thiamine

Thiamine is converted in the body to its active form, thiamine pyrophosphate (TPP), which acts as a coenzyme for several key enzymes in carbohydrate metabolism.

Penicillin

The groundbreaking work of Dorothy Hodgkin in 1945, using X-ray crystallography, definitively established the structure of penicillin.[2][3] This revealed a novel and highly strained bicyclic system consisting of a four-membered β-lactam ring fused to a five-membered thiazolidine ring.

Mechanism of Action of Penicillin's Thiazolidine-β-Lactam Core

The antibacterial activity of penicillin resides in the reactive β-lactam ring. The fused thiazolidine ring increases the strain of the β-lactam, making it more susceptible to nucleophilic attack. Penicillin inhibits bacterial cell wall synthesis by acylating the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan cell wall.

References

- 1. nbinno.com [nbinno.com]

- 2. Dorothy Crowfoot Hodgkin: Captured by Crystals | The National WWII Museum | New Orleans [nationalww2museum.org]

- 3. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 4. Thiamine and selected thiamine antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-thiazole-4-carbonitrile (4-Cyanothiazole) for Researchers and Drug Development Professionals

IUPAC Name: 1,3-thiazole-4-carbonitrile[1]

Abstract

This technical guide provides an in-depth overview of 1,3-thiazole-4-carbonitrile, a key heterocyclic nitrile intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and purification, and explores its significance in drug development. Particular emphasis is placed on the role of the thiazole scaffold in the modulation of critical signaling pathways relevant to cancer therapy. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical and Physical Properties

1,3-thiazole-4-carbonitrile, commonly known as 4-cyanothiazole, is a stable, solid organic compound. Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 1452-15-9 | [1] |

| Molecular Formula | C4H2N2S | [1] |

| Molecular Weight | 110.14 g/mol | [1] |

| Appearance | White to pale yellow solid | |

| Melting Point | 60-61 °C | |

| Boiling Point | 235.3 °C at 760 mmHg | |

| Density | 1.33 g/cm³ | |

| Synonyms | 4-Cyanothiazole, Thiazole-4-carbonitrile | [1] |

Synthesis and Purification Protocols

The synthesis of 1,3-thiazole-4-carbonitrile can be achieved through several routes. Below are two detailed experimental protocols for its preparation.

Synthesis from β,β-dichloro-α-amino-acrylonitrile and Thioformamide

This method provides a one-step synthesis to the 4-cyanothiazole core.[2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve β,β-dichloro-α-amino-acrylonitrile (1 equivalent) and thioformamide (1.1 equivalents) in a polar organic solvent such as acetonitrile.

-

Catalyst Addition: Add an acidic catalyst, for instance, a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 45°C and 90°C. The optimal temperature should be determined by reaction monitoring.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1 to 10 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,3-thiazole-4-carbonitrile.

Purification by Sublimation

For obtaining high-purity 1,3-thiazole-4-carbonitrile, sublimation is an effective method.[3]

Experimental Protocol:

-

Apparatus Setup: Place the crude or semi-purified 1,3-thiazole-4-carbonitrile in a sublimation apparatus.

-

Conditions: Heat the apparatus on a hot plate to a temperature just below the melting point of the compound (around 55-60 °C) under atmospheric or reduced pressure.

-

Collection: The purified compound will sublime and deposit as colorless crystals on the cold finger or the upper, cooler surfaces of the apparatus.

-

Recovery: Carefully scrape the crystalline product from the collection surface. This method yields a product with high purity.

Role in Drug Development and Signaling Pathways

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While the specific biological targets of 1,3-thiazole-4-carbonitrile are not extensively documented in publicly available literature, the broader class of thiazole derivatives has been shown to modulate several key signaling pathways implicated in cancer.

Thiazole derivatives have been identified as inhibitors of crucial enzymes and proteins within oncogenic signaling cascades. These include the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway and the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. Inhibition of these pathways can lead to the suppression of tumor cell proliferation, survival, and metastasis.

References

4-Cyanothiazole: A Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety assessment or professional medical advice. Always consult the relevant Safety Data Sheet (SDS) and follow established laboratory safety protocols when handling any chemical.

Introduction

4-Cyanothiazole, also known as thiazole-4-carbonitrile, is a heterocyclic organic compound with the molecular formula C4H2N2S. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, most notably the antiparasitic agent Thiabendazole.[1] Its utility in drug development underscores the importance of a thorough understanding of its safety profile and potential hazards to ensure the protection of researchers and laboratory personnel. This guide provides an in-depth overview of the known safety information, toxicological data, and handling precautions for 4-Cyanothiazole.

Hazard Identification and Classification

4-Cyanothiazole is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its acute toxicity and irritant properties.[1]

GHS Classification

The GHS classification for 4-Cyanothiazole is consistently reported across various sources.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Data sourced from PubChem.[1]

Hazard Pictograms and Signal Word

Toxicological Properties

While the GHS classification indicates the hazardous nature of 4-Cyanothiazole, publicly available quantitative toxicological data is limited. Many Safety Data Sheets (SDS) report "no data available" for specific endpoints such as LD50 and LC50 values.[3] The hazard classifications are likely derived from data submitted to regulatory bodies like the European Chemicals Agency (ECHA) or from expert judgment based on the chemical structure and properties of related nitrile and thiazole compounds.

Acute Toxicity

4-Cyanothiazole is classified as harmful by oral, dermal, and inhalation routes of exposure.[1] Symptoms of exposure may include irritation of the mouth, throat, and respiratory tract.[4]

Quantitative Data:

| Endpoint | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | No data available | - | Oral | [3] |

| LD50 (Lethal Dose, 50%) | No data available | - | Dermal | [3] |

| LC50 (Lethal Concentration, 50%) | No data available | - | Inhalation | [3] |

Skin Irritation

The GHS classification indicates that 4-Cyanothiazole is a skin irritant (Category 2).[1] This classification is based on the potential to cause reversible inflammatory changes to the skin.

However, it is important to note that a study conducted according to OECD Test Guideline 404 on a substance believed to be 4-Cyanothiazole concluded that it was not a skin irritant under the experimental conditions. The study observed no erythema or edema on the skin of rabbits after a 4-hour semi-occlusive application. This discrepancy highlights the need for careful evaluation of all available data.

Eye Irritation

4-Cyanothiazole is classified as causing serious eye irritation (Category 2A).[1] This suggests that contact with the eyes can cause significant, but reversible, damage.

Respiratory Irritation

The compound is also classified as a respiratory irritant (Category 3), indicating that inhalation may cause irritation to the respiratory tract.[1]

Other Toxicological Endpoints

There is currently no publicly available data on the following toxicological endpoints for 4-Cyanothiazole:[3]

-

Respiratory or skin sensitization

-

Germ cell mutagenicity

-

Carcinogenicity

-

Reproductive toxicity

-

Specific target organ toxicity (repeated exposure)

-

Aspiration hazard

Experimental Protocols

Detailed experimental protocols for assessing the key hazards of 4-Cyanothiazole are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

-

Test Animal: Healthy young adult albino rabbit.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

-

Application: A 0.5 g amount of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area (approx. 6 cm²) of the clipped skin. The application site is covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The dressing is left in place for 4 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is cleansed of any residual test substance. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.

-

Classification: The classification as an irritant or non-irritant is based on the mean scores for erythema and edema over the observation period.

Experimental Workflow for Acute Dermal Irritation Study

Caption: Workflow for an acute dermal irritation study based on OECD Guideline 404.

Potential Metabolic Pathways and Mechanism of Toxicity

There are no specific studies on the metabolic pathways of 4-Cyanothiazole. However, based on studies of other thiazole-containing drugs, a hypothetical metabolic pathway can be proposed.[5][6][7] The thiazole ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes in the liver.

Potential metabolic transformations could include:

-

Epoxidation: Formation of a reactive thiazole epoxide.

-

S-oxidation: Oxidation of the sulfur atom to form a sulfoxide or sulfone.

-

N-oxidation: Oxidation of the nitrogen atom.

-

Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid.[8]

The formation of reactive metabolites, such as epoxides, is a potential mechanism of toxicity, as these electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular dysfunction and toxicity.[5][6][7]

Inferred Metabolic Pathway of 4-Cyanothiazole

Caption: Inferred metabolic pathway of 4-Cyanothiazole leading to potential reactive metabolites.

Reactivity and Hazardous Decomposition

Detailed studies on the reactivity and hazardous decomposition products of 4-Cyanothiazole are not widely available. However, general chemical principles for nitriles and thiazoles apply.

-

Reactivity: The nitrile group can undergo hydrolysis in the presence of strong acids or bases to form a carboxylic acid.[8] It can also be reduced to an amine.

-

Stability: The compound is generally stable under recommended storage conditions.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3]

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic gases such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]

Safe Handling and Storage

Given the hazardous nature of 4-Cyanothiazole, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential significant exposure, consider impervious clothing.[3]

-

Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a suitable respirator should be worn.[3]

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of dust or vapors.[3]

-

Use non-sparking tools and prevent the build-up of electrostatic charge.[3]

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.[3]

-

Keep in a cool, dry, and well-ventilated place.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First-Aid Measures

In case of exposure, the following first-aid measures should be taken immediately:[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

Spill Response

-

Evacuate personnel from the area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

Avoid generating dust.

-

Carefully sweep up the solid material and place it in a suitable, labeled container for disposal.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal

-

Disposal of 4-Cyanothiazole and its containers must be in accordance with local, regional, and national regulations.

-

It should be treated as hazardous waste and disposed of by a licensed waste disposal company.[3]

Conclusion

4-Cyanothiazole is a valuable chemical intermediate with a clear hazard profile that necessitates careful handling. It is classified as acutely toxic via oral, dermal, and inhalation routes, and is an irritant to the skin, eyes, and respiratory system. While quantitative toxicological data is scarce, the available GHS classifications provide a strong basis for implementing robust safety measures. Further research into its metabolic fate and potential for long-term toxicity (mutagenicity, carcinogenicity, reproductive toxicity) would provide a more complete understanding of its safety profile. All personnel handling this compound should be thoroughly trained on its hazards and the appropriate safety precautions to minimize exposure and ensure a safe working environment.

References

- 1. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. oehha.ca.gov [oehha.ca.gov]

- 5. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Nitrile - Wikipedia [en.wikipedia.org]

Commercial Availability and Synthetic Routes for 4-Cyanothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial suppliers of 4-Cyanothiazole, a crucial intermediate in pharmaceutical synthesis. Additionally, it outlines a detailed experimental protocol for its laboratory-scale synthesis, empowering researchers with the necessary information for procurement and in-house production.

Commercial Suppliers of 4-Cyanothiazole

The availability of 4-Cyanothiazole from various commercial suppliers is critical for research and development activities. A summary of prominent suppliers, along with their offered quantities, purity levels, and pricing, is presented in Table 1. This data facilitates a comparative analysis for informed purchasing decisions.

Table 1: Commercial Suppliers of 4-Cyanothiazole

| Supplier | Purity | Quantity | Price (USD) |

| SynQuest Laboratories | 95% | 250 mg | $264.00 |

| SynQuest Laboratories | 95% | 1 g | $784.00 |

| Matrix Scientific | 95+% | 250 mg | $324.00 |

| Matrix Scientific | 95+% | 1 g | $700.00 |

| Matrix Scientific | 95+% | 5 g | $1750.00 |

| TRC | Not Specified | 50 mg | $60.00 |

| TRC | Not Specified | 100 mg | $95.00 |

| Crysdot | 97% | 5 g | $350.00 |

| Crysdot | 97% | 10 g | $629.00 |

| SynChem | 95% | 1 g | $350.00 |

| Ark Pharm | 97% | 5 g | $421.00 |

| ChemScene LLC (via Sigma-Aldrich) | 97% | 100 mg | $10.00 |

| ChemScene LLC (via Sigma-Aldrich) | 97% | 250 mg | $16.00 |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol for the Synthesis of 4-Cyanothiazole

For research groups preferring in-house synthesis, a reliable protocol is indispensable. The following procedure is adapted from established synthetic methods and provides a clear pathway to obtain 4-Cyanothiazole.[1]

Synthesis of 4-Cyanothiazole from β,β-dichloro-α-amino-acrylonitrile[1]

This method involves the reaction of β,β-dichloro-α-amino-acrylonitrile with a thioformamide in the presence of an acidic catalyst.

Materials:

-

β,β-dichloro-α-amino-acrylonitrile

-

Thioacetamide

-

p-toluenesulfonic acid monohydrate

-

Acetonitrile

-

Hexane

-

Activated carbon

Equipment:

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Sintered glass funnel

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 3.0 g (0.02 mole) of β,β-dichloro-α-aminoacrylonitrile, 3.30 g (0.04 mole) of thioacetamide, and 0.23 g (0.0011 mole) of p-toluenesulfonic acid monohydrate.[1]

-

Add 100 ml of acetonitrile to the flask.

-

Attach a condenser to the flask and heat the reaction mixture to 70°C with stirring for 5 hours.[1]

-

After the heating period, cool the reaction solution to room temperature.

-

Decolorize the solution with activated carbon and filter it through a sintered glass funnel.[1]

-

Concentrate the clear yellow filtrate using a rotary evaporator.

-

Recrystallize the resulting residue from hexane to yield 4-cyanothiazole as white crystals. The melting point of the purified product is expected to be in the range of 55-61°C.[1][2]

Supplier Selection Workflow

The process of selecting a suitable commercial supplier for a chemical compound like 4-Cyanothiazole involves several key steps. The following diagram illustrates a logical workflow to guide researchers in this process.

Caption: A logical workflow for the selection of a commercial supplier for 4-Cyanothiazole.

This guide provides a foundational understanding for sourcing and synthesizing 4-Cyanothiazole. Researchers are encouraged to consult the original source materials for further details and to ensure safe laboratory practices.

References

Methodological & Application

Application Note: Synthesis of 4-Cyanothiazole from Thiazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-cyanothiazole, a valuable intermediate in pharmaceutical and materials science, through the dehydration of thiazole-4-carboxamide. The described method utilizes cyanuric chloride in N,N-dimethylformamide (DMF), a mild and efficient reagent system for the conversion of primary amides to nitriles. This protocol offers high yields and straightforward purification, making it suitable for laboratory-scale synthesis.

Introduction

4-Cyanothiazole is a key building block in the synthesis of various biologically active molecules and functional materials. Its preparation from readily available starting materials is of significant interest to the scientific community. The dehydration of the corresponding carboxamide, thiazole-4-carboxamide, represents a direct and efficient synthetic route. This application note details a robust protocol for this transformation, adapted from established methods for the dehydration of aromatic and heterocyclic amides.[1][2][3]

Reaction Scheme

The synthesis of 4-cyanothiazole from thiazole-4-carboxamide proceeds via a dehydration reaction, as illustrated in the following scheme:

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of 4-cyanothiazole from thiazole-4-carboxamide. The expected yield is based on analogous reactions reported in the literature for the dehydration of heterocyclic amides using cyanuric chloride.[3]

| Parameter | Value | Reference |

| Starting Material | Thiazole-4-carboxamide | [4] |

| Molecular Weight | 128.15 g/mol | [4] |

| Product | 4-Cyanothiazole | [5] |

| Molecular Weight | 110.14 g/mol | [5] |

| Reagents | Cyanuric Chloride, DMF | [6] |

| Reaction Time | 3-4 hours | [6] |

| Reaction Temperature | Room Temperature | [6] |

| Expected Yield | 90-99% | [3] |

| Purification Method | Column Chromatography | [6] |

Experimental Protocol

This protocol is adapted from a general and high-yielding procedure for the dehydration of amides using cyanuric chloride.[3][6]

Materials:

-

Thiazole-4-carboxamide

-

Cyanuric Chloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Deionized water

-

2 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiazole-4-carboxamide (1.0 eq) in anhydrous DMF (approximately 0.2 M solution).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add cyanuric chloride (0.7 eq) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with 2 M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 4-cyanothiazole.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-cyanothiazole from thiazole-4-carboxamide.

Caption: Experimental workflow for the synthesis of 4-cyanothiazole.

Dehydration Mechanism Pathway

The dehydration of thiazole-4-carboxamide to 4-cyanothiazole using cyanuric chloride proceeds through the activation of the amide carbonyl group.

Caption: Proposed mechanism for the dehydration of thiazole-4-carboxamide.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 4-cyanothiazole from thiazole-4-carboxamide. The use of cyanuric chloride as a dehydrating agent offers mild reaction conditions and high yields, making this procedure a valuable tool for researchers in organic synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Cyanuric Chloride: Converting Carboxylic Acids into Chlorides/Esters/Amides - [www.rhodium.ws] [chemistry.mdma.ch]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Thiazole-4-carboxamide | C4H4N2OS | CID 445276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyanothiazole | C4H2N2S | CID 15069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. TCI Practical Example: Dehydration Reaction of an Amide by Using Cyanuric Chloride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

Application Notes and Protocols: One-Step Synthesis of 4-Cyanothiazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanothiazoles are valuable intermediates in medicinal chemistry and drug development, notably serving as precursors for the synthesis of anthelmintic and antifungal agents like Thiabendazole.[1] Traditional multi-step syntheses of these compounds can be time-consuming and inefficient. This document outlines a robust one-step method for the preparation of 4-cyanothiazoles, providing detailed experimental protocols and quantitative data to facilitate its application in a research and development setting.

Principle of the Method

The primary one-step synthesis detailed herein involves the acid-catalyzed condensation of a thioamide with β,β-dichloro-α-amino-acrylonitrile.[1] This method offers a direct and efficient route to a variety of 2-substituted-4-cyanothiazoles. The reaction proceeds readily in a polar organic solvent, providing a streamlined alternative to more complex synthetic pathways.[1]

Reaction Pathway

The synthesis follows a cyclocondensation mechanism where the thioamide reacts with β,β-dichloro-α-amino-acrylonitrile in the presence of an acid catalyst to form the thiazole ring.

Caption: General reaction scheme for the one-step synthesis of 4-cyanothiazoles.

Experimental Protocols

Materials and Equipment:

-

β,β-dichloro-α-amino-acrylonitrile

-